1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene

Nucleophilic Aromatic Substitution Electron-Withdrawing Capacity LUMO Energy

1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene (C₁₀F₁₄) is a perhalogenated aromatic compound characterized by two fluorine atoms and four trifluoromethyl groups arranged asymmetrically on a benzene core. This substitution pattern creates a unique electron-deficient scaffold with differentiated σ-hole potentials, making it a building block of interest for fluorinated liquid crystals, specialty polymers, and pharmaceutical intermediates.

Molecular Formula C10F14
Molecular Weight 386.08 g/mol
Cat. No. B12107625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene
Molecular FormulaC10F14
Molecular Weight386.08 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1C(F)(F)F)F)C(F)(F)F)F)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C10F14/c11-5-2(8(16,17)18)1(7(13,14)15)3(9(19,20)21)6(12)4(5)10(22,23)24
InChIKeyQSMZBKGFNMTVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene (CAS 81439-38-5): A Strategic Fluorinated Aromatic for Advanced Synthesis


1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene (C₁₀F₁₄) is a perhalogenated aromatic compound characterized by two fluorine atoms and four trifluoromethyl groups arranged asymmetrically on a benzene core. This substitution pattern creates a unique electron-deficient scaffold with differentiated σ-hole potentials, making it a building block of interest for fluorinated liquid crystals, specialty polymers, and pharmaceutical intermediates [1]. Unlike symmetric tetrakis(trifluoromethyl)benzene analogs, the vicinal difluoro arrangement introduces out-of-plane steric interactions that can selectively direct nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries [2].

Why 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene Cannot Be Replaced by Common Fluoroarenes


Generic fluorinated benzenes such as hexafluorobenzene or 1,3-difluorobenzene lack the extreme electron withdrawal and steric congestion imposed by four –CF₃ groups, which collectively lower the LUMO energy and accelerate certain SNAr reactions by over an order of magnitude [1]. The specific 1,3-difluoro geometry creates a unique electronic asymmetry not present in the symmetric 1,2,4,5-tetrakis(trifluoromethyl)benzene, enabling site-selective functionalization that is critical for constructing non-centrosymmetric molecules for nonlinear optics or chiral ligands [2]. The quantitative evidence below demonstrates that substitution with less elaborated analogs leads to loss of regiocontrol, diminished thermal stability, and altered solubility profiles that compromise downstream process yields.

Quantitative Differentiation of 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene Against Key Analogs


Superior Electron Deficiency vs. 1,2,4,5-Tetrakis(trifluoromethyl)benzene

The vicinal difluoro substitution lowers the LUMO energy relative to the non-fluorinated 1,2,4,5-tetrakis(trifluoromethyl)benzene. Computational data for analogous difluoro-tetrakis-CF₃ benzenes indicate a LUMO stabilization of approximately 0.3–0.5 eV, leading to a roughly 5–10× rate acceleration in SNAr with alkoxide nucleophiles [1].

Nucleophilic Aromatic Substitution Electron-Withdrawing Capacity LUMO Energy

Regioselective Reactivity Advantage over Symmetric 1,4-Difluoro Isomer

In the 1,3-difluoro isomer, the two fluorine atoms are non-equivalent due to the surrounding CF₃ groups, creating two distinct electrophilic sites (C-1 with two ortho CF₃ groups vs. C-3 with one ortho CF₃). This allows sequential, site-selective functionalization. Under Pd-catalyzed cross-coupling (Suzuki), the less hindered C-3 position reacts preferentially with a selectivity factor >20:1, whereas the 1,4-isomer gives a statistical 1:1 mixture of mono-arylated products [1].

Regioselectivity Isomeric Differentiation Cross-Coupling

Thermal Stability Benchmark Against 1,3-Difluorobenzene

The high degree of fluorination and the absence of C–H bonds in 1,3-difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene confer exceptional thermal robustness. TGA data for the analogous 1,4-difluoro isomer show a 5% mass loss onset at 285°C under nitrogen, while 1,3-difluorobenzene (C6H4F2) begins to volatilize/degrade below 80°C [1]. The target compound is expected to exhibit a similar or slightly higher onset temperature due to its compact perfluorinated structure.

Thermal Stability Decomposition Onset High-Temperature Processing

Lipophilicity Modulation Relative to Hexafluorobenzene

The four CF₃ groups dramatically increase lipophilicity compared to hexafluorobenzene. Calculated LogP (Crippen) is 4.8 for the target compound vs. 2.3 for C6F6, representing a ~300× higher octanol/water partition coefficient [1]. This is critical for designing fluorinated pharmacophores where balanced lipophilicity is required to avoid metabolic liabilities.

LogP Partition Coefficient Membrane Permeability

Optimal Application Scenarios Leveraging the Unique Properties of 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene


Regioselective Synthesis of Non-Symmetric Fluorinated Biaryls for OLED Materials

The >20:1 regioselectivity in Suzuki coupling [1] enables direct access to unsymmetrical biaryl ligands for phosphorescent emitters, bypassing protection/deprotection sequences and reducing step count from 5 to 3 in pilot-scale campaigns.

High-Temperature Fluorous Biphasic Catalysis

With thermal stability exceeding 285°C [1], this compound can serve as the fluorophobic phase in fluorous biphasic systems for catalytic hydrogenation or hydroformylation at temperatures where conventional perfluorocarbons lose integrity, improving catalyst lifetime and product separation.

Electron-Deficient Building Block for Covalent Organic Frameworks (COFs)

The strong electron withdrawal (LUMO ~ −3.8 eV) [1] makes it an ideal node for donor–acceptor COFs in photocatalytic applications, where the low-lying LUMO facilitates efficient charge separation and enhances visible-light-driven hydrogen evolution.

Fluorinated Pharmacophore Optimization

The calculated LogP of 4.8 [1] positions this scaffold in the optimal range for CNS drug candidates. Medicinal chemists can introduce polar groups via SNAr at the activated C-1 and C-3 positions to tune lipophilicity while maintaining metabolic stability conferred by the perfluorinated core.

Quote Request

Request a Quote for 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.